Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: is a synthetic peptide composed of repeating units of glycine and alanine. It is a relatively simple peptide with a molecular formula of C10H18N4O5 and a molecular weight of 274.27 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often utilize automated peptide synthesizers to increase efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as carbodiimides and succinimides are used for coupling reactions.
Major Products:
Hydrolysis: Results in the formation of individual amino acids or shorter peptide fragments.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is used as a model compound in peptide chemistry studies to understand peptide bond formation, stability, and reactivity .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms .
Industry: In materials science, this compound is explored for its potential use in the development of biocompatible materials and hydrogels .
Wirkmechanismus
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine depends on its specific application. In drug delivery, the peptide can enhance the stability and solubility of therapeutic agents. It may interact with cellular membranes, facilitating the transport of drugs into cells. The molecular targets and pathways involved vary based on the specific therapeutic context .
Vergleich Mit ähnlichen Verbindungen
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: A longer peptide with additional glycine and alanine residues.
Uniqueness: this compound is unique due to its specific sequence and length, which confer distinct physicochemical properties. Its simplicity makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .
Eigenschaften
CAS-Nummer |
189352-02-1 |
---|---|
Molekularformel |
C15H26N6O7 |
Molekulargewicht |
402.40 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N6O7/c1-7(19-10(22)4-16)13(25)17-5-11(23)20-8(2)14(26)18-6-12(24)21-9(3)15(27)28/h7-9H,4-6,16H2,1-3H3,(H,17,25)(H,18,26)(H,19,22)(H,20,23)(H,21,24)(H,27,28)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
TUMNSHSDHZALPE-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.